

# SR1848 (ML-180): A Comparative Guide to a Novel LRH-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | LRH-1 Inhibitor-3 |           |  |  |  |
| Cat. No.:            | B608653           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR1848 (also known as ML-180), a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), with other alternative inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of SR1848 for research and drug development purposes.

### Introduction to LRH-1 and Its Inhibition

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a nuclear receptor that plays a crucial role in development, metabolism, and cell proliferation.[1][2] LRH-1 is involved in the transcriptional regulation of genes associated with cholesterol metabolism, bile acid homeostasis, and steroidogenesis.[3][4] Notably, LRH-1 has been identified as a key factor in the progression of certain cancers, including breast and pancreatic cancer, by promoting cell proliferation.[3][4] This has made LRH-1 an attractive target for therapeutic intervention.

SR1848 (ML-180) has emerged as a valuable tool for studying the physiological and pathological roles of LRH-1. It acts as an inverse agonist, a type of ligand that reduces the constitutive activity of the receptor.

## **Comparative Efficacy and Selectivity**



SR1848 has been demonstrated to be a potent inhibitor of LRH-1. Its efficacy has been compared with other LRH-1 modulators in various studies.

| Compound            | Target | IC50 (μM) | Maximal<br>Repression | Notes                                                                                                   |
|---------------------|--------|-----------|-----------------------|---------------------------------------------------------------------------------------------------------|
| SR1848 (ML-<br>180) | LRH-1  | 3.7       | 64% at 10 μM          | Potent inverse agonist.[5]                                                                              |
| ML179 (SR-<br>1309) | LRH-1  | 0.281     | 40% at 550 nM         | More potent than<br>SR1848 but with<br>lower maximal<br>repression.[5]                                  |
| SR-1393             | LRH-1  | 0.061     | 35% at 200 nM         | The most potent inverse agonist identified in the same study, but with weaker repression than ML179.[5] |

SR1848 exhibits selectivity for LRH-1 over the closely related Steroidogenic Factor-1 (SF-1), with an IC50 for SF-1 greater than 10  $\mu$ M.[5] This selectivity is crucial for minimizing off-target effects in experimental settings.

### **Mechanism of Action of SR1848**

SR1848 exerts its inhibitory effect on LRH-1 through a multi-faceted mechanism:

- Rapid Reduction of LRH-1 mRNA: Treatment with SR1848 leads to a swift decrease in the messenger RNA (mRNA) levels of LRH-1 itself.[3]
- Nuclear to Cytoplasmic Translocation: SR1848 induces the rapid translocation of the LRH-1 protein from the nucleus, where it functions as a transcription factor, to the cytoplasm.[3][4] This relocalization prevents LRH-1 from binding to the promoter regions of its target genes.



 Downregulation of Target Gene Expression: Consequently, the expression of LRH-1 target genes involved in cell cycle progression, such as Cyclin D1 and Cyclin E1, is significantly reduced.[3][4]

This cascade of events ultimately leads to the inhibition of cell proliferation in LRH-1-dependent cancer cells.

# Experimental Data and Protocols Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of SR1848 on cancer cell lines.

#### Protocol:

- Seed cancer cells (e.g., Huh-7, a human hepatocellular carcinoma cell line with high LRH-1 expression) in 96-well plates.[3]
- After cell attachment, treat the cells with various concentrations of SR1848 or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
- Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[6]
- The MTT is reduced by metabolically active cells to form purple formazan crystals.[6]
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]
- Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Results: SR1848 has been shown to inhibit the proliferation of LRH-1 expressing cell lines in a dose-dependent manner.[3]

## **Luciferase Reporter Assay**

Objective: To quantify the inhibitory effect of SR1848 on LRH-1 transcriptional activity.



#### Protocol:

- Co-transfect HEK293T cells with a full-length LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 aromatase promoter).[5]
- After transfection, re-plate the cells in 384-well plates.[5]
- Treat the cells with different concentrations of SR1848 or a vehicle control.
- After a 20-hour incubation, measure the luciferase activity using a luminometer.[5]

Results: SR1848 inhibits LRH-1-dependent transactivation of the reporter gene in a dose-dependent manner.[3]

## **Quantitative Real-Time PCR (qRT-PCR)**

Objective: To measure the effect of SR1848 on the mRNA expression of LRH-1 and its target genes.

#### Protocol:

- Treat cells (e.g., Huh-7) with SR1848 or a vehicle control for a specific time course.
- Isolate total RNA from the cells.
- Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
- Perform qRT-PCR using primers specific for LRH-1 and its target genes (e.g., SHP, CYP19).
   Use a housekeeping gene (e.g., GAPDH) for normalization.[7]

Results: Treatment with SR1848 leads to a significant and rapid decrease in the mRNA levels of LRH-1 and its downstream targets.[3]

# Signaling Pathway and Experimental Workflow Diagrams





LRH-1 Signaling Pathway and Inhibition by SR1848

Click to download full resolution via product page

Caption: LRH-1 signaling pathway and its inhibition by SR1848.





Click to download full resolution via product page

Caption: General experimental workflow for assessing SR1848's effects.

## Conclusion

SR1848 (ML-180) is a potent and selective inverse agonist of LRH-1 that effectively inhibits the proliferation of LRH-1-dependent cancer cells. Its mechanism of action, involving the reduction of LRH-1 expression and its nuclear exclusion, makes it a valuable chemical probe for studying LRH-1 biology and a potential starting point for the development of novel therapeutics targeting LRH-1-driven diseases. The provided experimental protocols and comparative data offer a solid foundation for researchers to incorporate SR1848 into their studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Liver receptor homolog-1 Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferation activity of a small molecule repressor of liver receptor homolog 1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR1848 (ML-180): A Comparative Guide to a Novel LRH-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608653#sr1848-ml-180-as-an-alternative-lrh-1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com